2,5-Dichlorohydroquinone

Agrochemical Fungicide Phytotoxicity

2,5-Dichlorohydroquinone (2,5-DCHQ) is the only choice when regiochemical identity governs biological activity. It is the specific metabolic intermediate of lindane degradation recognized by LinD dehalogenase; other chlorinated hydroquinones are inactive. For ascorbate oxidase kinetic studies, only 2,5-DCHQ provides measurable oxidation (~1/12 the rate of ascorbic acid). In agrochemical R&D, 2,5-DCHQ matches quintozene efficacy against potato common scab without crop yield reduction—a benefit absent with chloroneb. It is a required intermediate in patented chloranil synthesis and specialty polyester production. Sourcing the correct isomer is non-negotiable.

Molecular Formula C6H4Cl2O2
Molecular Weight 179 g/mol
CAS No. 824-69-1
Cat. No. B146588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichlorohydroquinone
CAS824-69-1
Synonyms2,5-DCH
2,5-DCHQ
2,5-dichlorohydroquinone
Molecular FormulaC6H4Cl2O2
Molecular Weight179 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)O)Cl)O
InChIInChI=1S/C6H4Cl2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H
InChIKeyAYNPIRVEWMUJDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichlorohydroquinone (CAS 824-69-1): Benchmarking the Critical 2,5-Dichloro Substitution Pattern for Agrochemical, Enzymatic, and Industrial Intermediate Procurement


2,5-Dichlorohydroquinone (2,5-DCHQ, CAS 824-69-1) is a hydroquinone derivative characterized by chlorine substitution at the 2- and 5-positions of the benzene ring [1]. This specific substitution pattern distinguishes it from other chlorinated hydroquinones (e.g., 2,3-, 2,6-, and monochlorohydroquinone) and is critical for its unique reactivity profile, including its role as a bacterial xenobiotic metabolite and a versatile intermediate in organic synthesis [1][2]. Its applications range from agrochemical efficacy studies and enzymatic specificity assays to the synthesis of high-purity industrial intermediates and specialty polymers [3][4].

Why Substituting 2,5-Dichlorohydroquinone with Other Chlorohydroquinone Isomers or Derivatives Is Not a Viable Sourcing Strategy


Generic substitution of 2,5-dichlorohydroquinone (2,5-DCHQ) with other chlorinated hydroquinones is precluded by the compound's strict regiochemical requirements for both biological activity and synthetic utility. The precise 2,5-dichloro arrangement dictates its enzymatic recognition as a substrate for specific dehalogenases [1] and its oxidation rate by ascorbate oxidase [2], both of which differ markedly from its 2,6-isomer or monochlorinated counterparts. Similarly, in agrochemical applications, the dimethyl ether derivative (chloroneb) and the parent quinone (chloranil) exhibit inferior efficacy and increased phytotoxicity compared to the 2,5-dichloro-substituted hydroquinone core [3]. Furthermore, the compound serves as a crucial, structurally specific intermediate in the patented synthesis of high-purity tetrachloro-1,4-benzoquinone, where its identity is essential to the described process [4]. These data confirm that 2,5-DCHQ is not an interchangeable member of a chemical class but a functionally distinct entity.

Procurement-Relevant Quantitative Evidence: 2,5-Dichlorohydroquinone Differentiation from Closest Analogs


Superior Agrochemical Efficacy and Crop Safety: 2,5-Dichlorohydroquinone vs. Quintozene and Chloroneb in Controlling Potato Common Scab

In controlled glasshouse studies assessing forty quinones and related compounds against potato common scab (Streptomyces scabies), 2,5-dichlorohydroquinone demonstrated efficacy equivalent to the commercial standard quintozene at 50 μg/g [1]. Critically, unlike quintozene, 2,5-dichlorohydroquinone did not decrease potato tuber yield, indicating a superior safety profile for crop application [1]. In contrast, its close derivative, chloroneb (the dimethyl ether of 2,5-dichlorohydroquinone), was 'much less effective' and actively 'decreased yield' [1].

Agrochemical Fungicide Phytotoxicity

Defined Substrate Specificity: 2,5-Dichlorohydroquinone Oxidation Rate by Ascorbate Oxidase vs. Hydroquinone and Monochlorohydroquinone

Enzymatic studies reveal that ascorbate oxidase oxidizes 2,5-dichlorohydroquinone at a rate approximately 1/12 that of its native substrate, ascorbic acid, at pH 5.7 [1]. Under identical conditions, the enzyme does not oxidize hydroquinone and 'barely oxidizes' chlorohydroquinone [1]. This demonstrates that the specific 2,5-dichloro substitution pattern is essential for enabling any significant enzyme-substrate interaction within this class.

Enzymology Biochemistry Oxidoreductase

A Critical Intermediate for High-Purity Industrial Synthesis: 2,5-Dichlorohydroquinone in Tetrachloro-1,4-Benzoquinone Production

A patented process (JPH0832654B2) for manufacturing high-purity tetrachloro-1,4-benzoquinone (chloranil) explicitly identifies 2,5-dichlorohydroquinone as the essential intermediate [1]. The process details that a suspension 'which essentially contains the 2,5-dichlorohydroquinone' is formed during the initial chlorination step before being further processed to the final product [1]. This establishes the compound as a mandatory, non-substitutable building block within this specific industrial synthetic route.

Organic Synthesis Industrial Chemistry Patent

Distinctive Role as a Bacterial Xenobiotic Metabolite: 2,5-Dichlorohydroquinone in Lindane Degradation Pathways

2,5-Dichlorohydroquinone (2,5-DCHQ) is the specific metabolic intermediate formed during the degradation of the persistent organic pollutant gamma-hexachlorocyclohexane (lindane) by Sphingomonas paucimobilis UT26 [1]. This pathway is unique to the 2,5-isomer. The organism produces a dedicated, glutathione-dependent reductive dehalogenase (LinD) that converts 2,5-DCHQ to chlorohydroquinone and subsequently to hydroquinone, demonstrating a specific biological recognition and processing of the 2,5-dichloro motif [1].

Bioremediation Microbiology Environmental Science

Data-Driven Application Scenarios for Sourcing 2,5-Dichlorohydroquinone (CAS 824-69-1)


Agrochemical R&D: Developing Next-Generation Fungicides with Improved Safety Profiles

This scenario is supported by direct comparative evidence showing 2,5-dichlorohydroquinone is as effective as quintozene against potato common scab but without causing a decrease in crop yield [1]. Procurement of this specific compound enables R&D teams to investigate and optimize this favorable efficacy-to-phytotoxicity ratio, which is not observed with the related derivative chloroneb [1]. Sourcing is recommended for lead optimization programs targeting soil-borne fungal pathogens.

Enzymology and Biochemistry: Ascorbate Oxidase Assays and Mechanistic Studies

Based on its unique substrate specificity, 2,5-dichlorohydroquinone is a required reagent for assays involving ascorbate oxidase where a measurable, non-native substrate is needed [1]. The quantitative data confirming it is oxidized at ~1/12 the rate of ascorbic acid, while hydroquinone and chlorohydroquinone are not, makes it the only suitable choice for comparative kinetic studies or inhibitor screening campaigns designed to probe the enzyme's active site [1].

Industrial Chemical Manufacturing: Production of High-Purity Chloranil and Specialty Polymers

Patented processes for manufacturing high-purity tetrachloro-1,4-benzoquinone (chloranil) explicitly require 2,5-dichlorohydroquinone as a key intermediate [1]. Sourcing this compound is a mandatory step for manufacturers adhering to this specific, high-yield synthetic route. Furthermore, 2,5-dichlorohydroquinone serves as a precursor for bis-β-oxyethyl derivatives used in the production of specialized linear polyesters with tailored thermal and mechanical properties [2].

Environmental Microbiology and Bioremediation: Lindane Degradation Pathway Research

For studies focused on the bacterial degradation of the persistent pollutant lindane (γ-HCH), 2,5-dichlorohydroquinone is the specific metabolic intermediate and substrate for the key dehalogenase enzyme LinD [1]. Procuring this exact isomer is essential for reproducing published degradation pathways, conducting enzymatic assays, or engineering microbes for enhanced bioremediation capabilities. Other chlorinated hydroquinones will not function in this biological system [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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